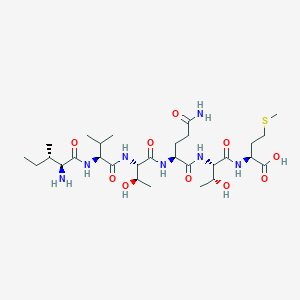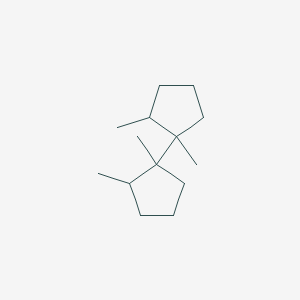![molecular formula C26H45NO5 B15172020 N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine CAS No. 918886-07-4](/img/structure/B15172020.png)
N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine is a synthetic derivative of the amino acid tyrosine This compound features a long aliphatic chain bonded to a hydroxy group, offering unique characteristics
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine involves several steps, starting from the protection of tyrosine’s functional groups to prevent unwanted side reactions
Industrial Production Methods: In industrial settings, this compound can be produced through a scaled-up version of the synthetic route mentioned above. Typically, large reactors and specific reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity.
Types of Reactions it Undergoes
Oxidation: : The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: : The compound can be reduced to introduce different substituents at the reactive sites.
Substitution: : Various substituents can be introduced or exchanged at the hydroxy or aliphatic chain sites.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride.
Substitution reactions might involve halogenated compounds and base catalysts.
Major Products Formed: The major products will depend on the specific reactions undertaken. For example, oxidation will produce ketones or aldehydes, while substitution reactions may introduce varied organic groups into the molecule.
科学的研究の応用
Chemistry: N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine is often used in organic synthesis as a starting material for more complex molecules. Its functional groups provide multiple points for chemical modification.
Biology: In biological research, this compound can be used to study membrane interactions due to its amphiphilic nature. It can mimic certain biological molecules, helping to elucidate their functions.
Medicine: Potential applications in drug delivery systems due to its structural features which may allow it to cross biological membranes more effectively. Additionally, it can be investigated for its interactions with enzymes or receptors.
Industry: Used in the synthesis of advanced materials, especially those requiring specific hydrophobic and hydrophilic properties.
作用機序
The compound exerts its effects through interactions at the molecular level. The hydroxy group can form hydrogen bonds, while the aliphatic chain can engage in hydrophobic interactions. These interactions affect its behavior in biological and chemical systems, influencing its mechanism of action.
Molecular Targets and Pathways Involved: Targets specific cellular membranes, enzymes, or receptors. It can alter the permeability or fluidity of membranes, and interact with specific proteins, impacting cellular processes.
類似化合物との比較
N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine is unique due to its specific combination of functional groups and structural features. Compared to other tyrosine derivatives, it has a longer aliphatic chain which influences its solubility and interaction with other molecules.
Similar Compounds
N-Acetyltyrosine: : Lacks the aliphatic chain, resulting in different solubility and interaction properties.
N-(4-Hydroxyphenyl)acetylglycine: : Another tyrosine derivative with different functional groups, leading to distinct chemical behaviors.
4-Hydroxy-3-methoxyphenylacetic acid: : Tyrosine derivative with methoxy group, affecting its reactivity and application.
This detailed exploration should give you a comprehensive understanding of this compound, its preparation, chemical behavior, applications, and how it stands out among similar compounds.
特性
CAS番号 |
918886-07-4 |
|---|---|
分子式 |
C26H45NO5 |
分子量 |
451.6 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxyphenyl)-2-[(2-hydroxy-3-tetradecoxypropyl)amino]propanoic acid |
InChI |
InChI=1S/C26H45NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-32-21-24(29)20-27-25(26(30)31)19-22-14-16-23(28)17-15-22/h14-17,24-25,27-29H,2-13,18-21H2,1H3,(H,30,31)/t24?,25-/m0/s1 |
InChIキー |
FTZORTMCJXIMJY-BBMPLOMVSA-N |
異性体SMILES |
CCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O |
正規SMILES |
CCCCCCCCCCCCCCOCC(CNC(CC1=CC=C(C=C1)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Bromomethyl)-1H-pyrazol-1-yl]-5-nitropyridine](/img/structure/B15171947.png)

![2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine](/img/structure/B15171968.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)




![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15171996.png)
![2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15172004.png)



